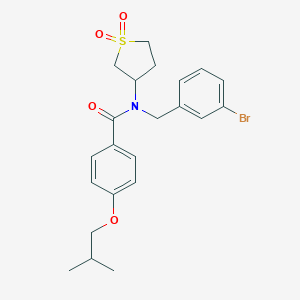![molecular formula C17H22N2O2 B265217 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B265217.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide, also known as HMA-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, protection against oxidative stress and improvement of cognitive function in neurodegenerative disorders, and inhibition of bacterial and viral growth in infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
For N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide research include further investigation into its mechanism of action, as well as its potential use as a therapeutic agent in various diseases. Additionally, research could focus on the development of more efficient synthesis methods and the optimization of N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide's properties for specific applications.
Méthodes De Synthèse
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-2-carbaldehyde with isobutylamine, followed by acetylation with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained through the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to protect against oxidative stress and improve cognitive function. In infectious disease research, N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide has been shown to inhibit the growth of bacteria and viruses.
Propriétés
Nom du produit |
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isobutylacetamide |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)9-19(13(4)20)10-15-8-14-7-5-6-12(3)16(14)18-17(15)21/h5-8,11H,9-10H2,1-4H3,(H,18,21) |
Clé InChI |
OUDQOIZNCUGRRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C(=C2)CN(CC(C)C)C(=O)C |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methylphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265141.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)

![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B265147.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)
![2-amino-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B265162.png)

![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265174.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-furylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B265175.png)
![2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
![9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265205.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265206.png)